![molecular formula C15H13N3O3S B2610069 N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-46-5](/img/structure/B2610069.png)
N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a synthetic compound that has been investigated for its potential biological activities . It is a part of a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments .
Physical And Chemical Properties Analysis
The compound forms colorless needles from ethanol/benzene, with a yield of 87%, and a melting point of 215–217 °C .Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histones. The inhibition of HDACs by this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This compound also inhibits the activity of HDACs, which can lead to changes in gene expression and induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the replication of HSV-1 and HIV.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Future Directions
There are several potential future directions for research on N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and cell signaling pathways.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reaction with 3-acetylphenyl isothiocyanate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its potential as a therapeutic agent in various diseases. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral effects against the herpes simplex virus type 1 (HSV-1) and the human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-4,7-8H,5-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQKVIBWZBTTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
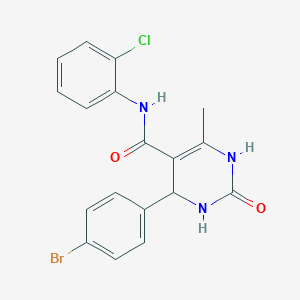
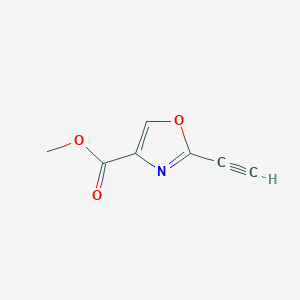
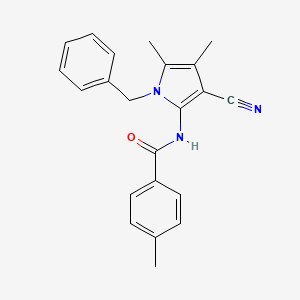

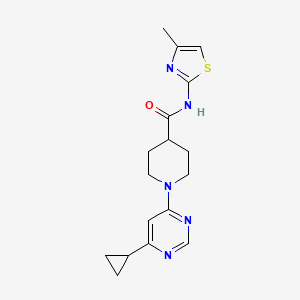
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
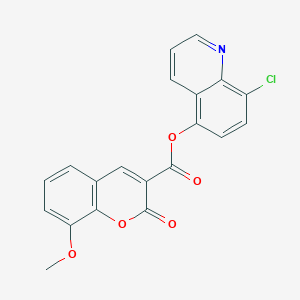
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
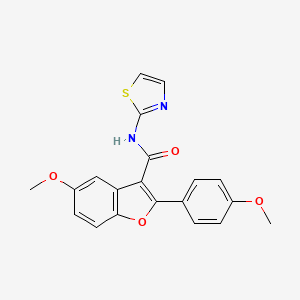
![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)